5-Hydroxyflufenamic acid is a derivative of flufenamic acid, which belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound is notable for its potential therapeutic applications, particularly in the context of pain management and inflammation. The hydroxyl group at the 5-position enhances its pharmacological properties compared to its parent compound.
Source
5-Hydroxyflufenamic acid can be synthesized from flufenamic acid through various chemical reactions, including hydroxylation processes. It has been studied for its metabolic pathways and interactions within biological systems.
Classification
This compound is classified as a non-steroidal anti-inflammatory drug and is part of the fenamate group. It exhibits anti-inflammatory, analgesic, and antipyretic activities, making it relevant in clinical settings for treating conditions such as arthritis and other inflammatory disorders.
The synthesis of 5-hydroxyflufenamic acid typically involves hydroxylation of flufenamic acid. Several methods can be employed:
The molecular structure of 5-hydroxyflufenamic acid can be represented by the following details:
5-Hydroxyflufenamic acid participates in various chemical reactions, including:
The mechanism of action of 5-hydroxyflufenamic acid is primarily linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response by converting arachidonic acid into prostaglandins.
Studies have shown that modifications at the hydroxyl position can significantly impact both solubility and bioavailability, making it an important factor in drug design.
5-Hydroxyflufenamic acid has several scientific uses:
5-Hydroxyflufenamic acid (5-OH-FFA) was first identified in the 1970s as a major hepatic metabolite of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid (FFA). Early studies using radiolabeled FFA in animal models revealed that hydroxylation at the 5-position of the anthranilic acid ring represented a primary biotransformation pathway, accounting for up to 20% of excreted metabolites in mammals [9]. This discovery coincided with investigations into FFA's polymorphic forms, which highlighted the molecule's structural versatility [8].
The myeloperoxidase (MPO)-mediated oxidation of FFA during inflammatory processes was later established as an alternative route to 5-OH-FFA formation. Research demonstrated that activated neutrophils convert FFA to 5-OH-FFA through MPO/H₂O₂/Cl⁻ system activity, simultaneously producing the chlorinated derivative 5-chloro-flufenamic acid [7]. This pathway positioned 5-OH-FFA as both a hepatic metabolite and an inflammatory tissue-derived metabolite, expanding its biological significance beyond conventional drug metabolism.
Table 1: Metabolic Pathways Generating 5-Hydroxyflufenamic Acid
Metabolic Route | Enzyme System | Site of Action | Co-Products |
---|---|---|---|
Phase I Oxidation | Hepatic CYP450 | Liver | Glucuronide conjugates |
Inflammatory Oxidation | Myeloperoxidase/H₂O₂/Cl⁻ | Neutrophils at inflammation sites | 5-Chloro-flufenamic acid |
Reduction | Gut Microbiota | Intestinal lumen | Unknown metabolites |
5-OH-FFA retains the core anthranilic acid scaffold characteristic of fenamate NSAIDs, featuring a biaryl architecture with an amine linkage between rings. Its molecular formula (C₁₄H₁₀F₃NO₃) differs from FFA (C₁₄H₁₀F₃NO₂) by a single oxygen atom, yet this modification significantly alters physicochemical properties:
Structurally, 5-OH-FFA belongs to the N-phenyl-substituted anthranilate class, sharing key features with pharmacologically active derivatives like mefenamic acid and meclofenamic acid. The trifluoromethyl group at the meta-position of the distal phenyl ring—a hallmark of FFA derivatives—remains intact in 5-OH-FFA, contributing to its electrophilic character and metabolic stability [8] [10].
The discovery of 5-OH-FFA reshaped understanding of FFA's in vivo activity. As an active metabolite, 5-OH-FFA contributes significantly to FFA's overall pharmacological effects, particularly at inflammatory sites where MPO generates it locally [7]. This insight has driven pharmacological redesign strategies:
Table 2: Structural and Physicochemical Comparison with Parent Compound
Property | Flufenamic Acid (FFA) | 5-Hydroxyflufenamic Acid | Change (%) |
---|---|---|---|
Molecular Weight | 281.23 g/mol | 297.23 g/mol | +5.7% |
logP (Calculated) | 5.25 | 4.75 | -9.5% |
Hydrogen Bond Donors | 2 | 3 | +50% |
Topological Polar Surface Area | 49.3 Ų | ~60 Ų | +22% |
pKa (Carboxyl Group) | 4.18 | 3.8–4.0 | Slight decrease |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7